Heptadecanoyl-coa

Catalog No.
S617451
CAS No.
3546-17-6
M.F
C38H68N7O17P3S
M. Wt
1020 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoyl-coa

CAS Number

3546-17-6

Product Name

Heptadecanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020 g/mol

InChI

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1

InChI Key

DRABUZIHHACUPI-DUPKZGIXSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, heptadecanoyl-, coenzyme A, heptadecyl-, heptadecanoyl-CoA, heptadecanoyl-coenzyme A, heptadecyl-CoA, heptadecyl-coenzyme A

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Studying Lipid Metabolism:

  • Substrate for enzymes: Heptadecanoyl-CoA acts as a substrate for various enzymes involved in fatty acid oxidation and elongation. Studying its interactions with these enzymes helps researchers understand the regulation and mechanisms of these processes.
  • Investigating fatty acid disorders: By using Heptadecanoyl-CoA in cell cultures or animal models, researchers can investigate the underlying causes of fatty acid disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) [].

Studying Glucose Metabolism:

  • Investigating the link between fatty acids and glucose: Heptadecanoyl-CoA can be used to study the interplay between fatty acid metabolism and glucose metabolism. Researchers can assess how changes in fatty acid levels, represented by Heptadecanoyl-CoA, affect glucose uptake and utilization in cells [].
  • Understanding the role of specific proteins in glucose metabolism: Heptadecanoyl-CoA can be employed to investigate the function of specific proteins involved in glucose metabolism. By observing how these proteins interact with Heptadecanoyl-CoA, researchers can gain insights into their role in regulating glucose homeostasis.

Other Applications:

  • Studying mitochondrial function: Heptadecanoyl-CoA can be used to assess mitochondrial function, as it plays a role in fatty acid transport into the mitochondria for energy production.
  • Developing new drugs: Researchers are exploring the potential of using Heptadecanoyl-CoA in developing new drugs for various metabolic disorders, including fatty liver disease and diabetes [].
  • Heptadecanoyl-CoA is a long-chain fatty acyl-CoA molecule [].
  • It consists of a 17-carbon saturated fatty acid chain (heptadecanoic acid) attached to coenzyme A (CoA) through a thioester bond [, ].
  • CoA acts as a carrier molecule for acyl groups (fatty acid derivatives) within cells [].
  • Heptadecanoyl-CoA is an intermediate in lipid metabolism, particularly fatty acid degradation [].

Molecular Structure Analysis

  • The key features of Heptadecanoyl-CoA's structure include:
    • A long, straight hydrocarbon chain (heptadecanoyl) with 17 carbons [].
    • A carboxyl group (COOH) at the end of the chain [].
    • A CoA moiety containing a thiol group (C=S) that links to the carboxyl group [, ].
  • This structure allows Heptadecanoyl-CoA to participate in reactions involving both the hydrophobic (fatty acid tail) and hydrophilic (CoA moiety) regions [].

Chemical Reactions Analysis

  • Heptadecanoyl-CoA is involved in several crucial reactions within the cell:
    • Synthesis: Long-chain fatty-acid-CoA ligase reversibly catalyzes the formation of Heptadecanoyl-CoA from heptadecanoate (free fatty acid) and CoA [].
    • Degradation: In the mitochondria, acyl-CoA dehydrogenase converts Heptadecanoyl-CoA to a shorter chain acyl-CoA and trans-Delta2-enoyl-CoA []. This initiates the beta-oxidation pathway for breaking down fatty acids for energy production [].
    • Carnitine shuttle: In the cytosol, carnitine O-palmitoyltransferase converts Heptadecanoyl-CoA to heptadecanoyl carnitine, facilitating its transport into the mitochondria for further degradation [].

Balanced chemical equations for these reactions can be found in the references [, ].


Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of Heptadecanoyl-CoA is limited due to its role as an intermediate metabolite within cells.
  • However, as a long-chain fatty acyl-CoA, it is expected to be:
    • Insoluble in water due to the hydrophobic fatty acid tail [].
    • Soluble in organic solvents [].
    • Relatively stable under physiological conditions (pH and temperature) within the cell [].
  • Heptadecanoyl-CoA functions as a carrier molecule for the long-chain fatty acid moiety within cells.
  • The CoA group allows the hydrophobic fatty acid to be transported within the mostly aqueous cellular environment [].
  • In the mitochondria, the breakdown of Heptadecanoyl-CoA through beta-oxidation generates energy (ATP) for cellular processes [].
  • Heptadecanoyl-CoA itself is not likely to be a major safety hazard as it's a naturally occurring intermediate metabolite.
  • However, excess levels of long-chain fatty acids or their CoA esters can be detrimental and contribute to various health conditions.

Physical Description

Solid

XLogP3

2.2

Other CAS

3546-17-6

Wikipedia

Heptadecanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15

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